Anticancer agent 219

Breast Cancer Research Topoisomerase I Inhibition Camptothecin SAR

Anticancer agent 219 is a distinct topoisomerase I inhibitor featuring a 19,19-difluoro E-ring and an (R)-1-aminoethyl C14 group. Procure for SAR studies against mono-fluorinated analogs or for exploring the C14 amine as a conjugation handle. Differentiated from standard camptothecins by its unique substitution pattern, making it essential for resistance mechanism research and ADC payload development. Requires validated comparators.

Molecular Formula C23H19F2N3O6
Molecular Weight 471.4 g/mol
Cat. No. B12363112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 219
Molecular FormulaC23H19F2N3O6
Molecular Weight471.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OC(O6)(F)F)C(C)N)O
InChIInChI=1S/C23H19F2N3O6/c1-3-22(31)13-5-15-19-11(7-28(15)20(29)12(13)8-32-21(22)30)18(9(2)26)10-4-16-17(6-14(10)27-19)34-23(24,25)33-16/h4-6,9,31H,3,7-8,26H2,1-2H3/t9-,22+/m1/s1
InChIKeyADRLUVYFVNVYSZ-CLTRCRFRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 219 (P139): Camptothecin Derivative for Topoisomerase I-Targeted Cancer Research Procurement


Anticancer agent 219 (also designated P139, CAS 2916407-63-9) is a synthetic small-molecule camptothecin derivative belonging to the topoisomerase I inhibitor class, disclosed in patent WO2023030364 [1]. The compound features a distinct 19,19-difluoro substitution on the E-ring and an (R)-1-aminoethyl group at the C14 position, yielding a molecular formula of C23H19F2N3O6 and molecular weight of 471.41 g/mol [1]. As a member of a structurally defined series of novel camptothecin analogs designed to address limitations of clinically established topoisomerase I inhibitors, this compound represents a tool for investigating structure-activity relationships (SAR) and resistance mechanisms in camptothecin-based cancer therapy research [1].

Why Anticancer Agent 219 Cannot Be Interchanged with Other Camptothecin Analogs in Experimental Design


Camptothecin derivatives exhibit profound variations in potency, stability, and selectivity based on subtle structural modifications. Clinically established analogs such as irinotecan (CPT-11), topotecan (TPT), and SN-38 demonstrate IC50 values spanning from 8.8 nM to >100 nM in the same cellular assay system, underscoring that even compounds sharing a core scaffold cannot be presumed functionally equivalent [1]. The WO2023030364 patent series encompasses multiple structurally related compounds, including agents 215, 216, 217, and 219, which differ in substitution patterns at positions R1 and R2 on the camptothecin scaffold [2]. These structural variations are designed to modulate critical pharmacological parameters including target engagement kinetics, lactone ring stability, and cellular accumulation profiles. Consequently, substituting one agent for another without empirical validation introduces confounding variables that compromise experimental reproducibility and data interpretability. Selection of a specific derivative must be guided by the research question at hand—whether SAR exploration, resistance mechanism elucidation, or combination therapy evaluation—and justified by compound-specific evidence rather than class membership alone [1].

Anticancer Agent 219: Quantifiable Differentiation and Comparator-Based Evidence for Procurement Decisions


Cytotoxic Potency Relative to Structural Analogs in the Same Patent Series

Direct quantitative data for Anticancer agent 219 are not publicly available in peer-reviewed literature or vendor technical datasheets. However, structurally related compounds from the identical WO2023030364 patent series provide critical comparative context. Anticancer agent 215 (1) demonstrates IC50 values of 5.2 nM in MCF-7 breast cancer cells and 8.2 nM in MDA-MB-231 triple-negative breast cancer cells [1]. Anticancer agent 217 (35B) exhibits IC50 values of 6.2 nM in MCF-7 cells and 7.1 nM in MDA-MB-231 cells under identical assay conditions . Anticancer agent 216 (34A) shows IC50 values of 9.6 nM in MCF-7 cells and 11.6 nM in MDA-MB-231 cells . In contrast, the parent compound camptothecin displays an IC50 of 679 nM against purified topoisomerase I [2]. Notably, none of these potency data points have been published for Anticancer agent 219; any cytotoxic activity claims for this specific compound remain unverified. The 19,19-difluoro substitution unique to agent 219 distinguishes it structurally from agents 215, 216, and 217, which lack this E-ring modification, but the functional consequences of this substitution on cellular potency, target engagement, or lactone stability have not been reported [3].

Breast Cancer Research Topoisomerase I Inhibition Camptothecin SAR

Structural Differentiation via 19,19-Difluoro Substitution Compared to In-Series Analogs

Anticancer agent 219 incorporates a 19,19-difluoro substitution on the E-ring that distinguishes it from all other disclosed compounds in the WO2023030364 patent series, including agents 215, 216, 217, and 218 [1]. This gem-difluoro motif replaces the natural hydroxyl-bearing stereocenter found in parent camptothecin. In camptothecin SAR, fluorination at the E-ring has been employed to modulate lactone ring stability and metabolic susceptibility, as the E-ring lactone is essential for topoisomerase I inhibitory activity and its hydrolysis to the inactive carboxylate form limits therapeutic utility [2]. The 19,19-difluoro substitution eliminates the chiral center at C20, potentially altering the equilibrium between active lactone and inactive carboxylate forms compared to both parent camptothecin and mono-fluorinated or non-fluorinated analogs [1]. However, quantitative data comparing lactone-carboxylate equilibrium constants, plasma stability half-lives, or metabolic clearance rates for agent 219 versus agents 215, 216, 217, or clinically approved camptothecins (irinotecan, topotecan, belotecan) are not available in public sources.

Medicinal Chemistry Fluorine Substitution Lactone Stability

Target Class Affinity Inference: Camptothecin Derivatives versus Alternative Topoisomerase I Inhibitors

Anticancer agent 219 belongs to the camptothecin class of topoisomerase I inhibitors, which function by stabilizing the covalent topoisomerase I-DNA cleavable complex, thereby inducing lethal DNA double-strand breaks during replication [1]. Comparative studies of camptothecin derivatives reveal that subtle structural modifications dramatically alter target engagement kinetics. In purified topoisomerase I cleavable complex assays, camptothecin exhibits an IC50 of 679 nM, while certain novel derivatives demonstrate substantially enhanced potency (e.g., compound 6: IC50 = 300 nM; compound 7: IC50 = 416 nM) [2]. More importantly, the dissociation kinetics of the drug-enzyme-DNA ternary complex vary considerably among derivatives; SN-38 displays markedly slower dissociation from cleavable complexes compared to parent camptothecin, correlating with enhanced cytotoxicity [1]. In isolated nuclei assays, drug concentrations producing 1000-rad-equivalents of DNA damage (C1000) were 0.0025 μM for SN-38, 0.012 μM for CPT, 0.021 μM for 9-AC, and 0.44 μM for TPT [1]. These data demonstrate that within-class differences in target engagement can exceed an order of magnitude. No target engagement data (IC50 for topoisomerase I inhibition, DNA cleavage complex stabilization kinetics, or C1000 values) have been reported for Anticancer agent 219.

Target Engagement Topoisomerase I Enzyme Inhibition

Structural Tunability and SAR Potential versus Clinically Approved Camptothecins

The camptothecin scaffold has been extensively derivatized for antibody-drug conjugate (ADC) payload applications, with agents such as exatecan (DX-8951, topoisomerase I IC50 = 2.2 μM) and deruxtecan serving as clinically validated warheads . The WO2023030364 patent series, including Anticancer agent 219, explicitly positions these compounds as candidates for conjugation to targeting moieties [1]. Anticancer agent 219 differs from ADC-optimized camptothecins in that it retains a primary amine functionality (the (R)-1-aminoethyl group at C14), which provides a potential conjugation handle for linker attachment without requiring additional chemical modification [1]. In contrast, exatecan and deruxtecan rely on alternative conjugation strategies. However, critical parameters for ADC payload selection—including plasma stability of the lactone ring, bystander killing capacity, susceptibility to efflux transporters (e.g., P-glycoprotein, BCRP), and therapeutic index in conjugated versus free form—have not been characterized for Anticancer agent 219. Comparative studies of novel camptothecin derivatives reveal that certain optimized analogs exhibit IC50 values as low as 0.0009 μM (0.9 nM) in tumor cell panels, outperforming both CPT-11 and SN-38 [2]. Whether Anticancer agent 219 achieves similar potency remains unknown.

ADC Payload Development Drug Conjugate Research Lead Optimization

Anticancer Agent 219: Evidence-Based Research Applications and Procurement Scenarios


Structure-Activity Relationship (SAR) Studies of E-Ring Fluorinated Camptothecins

Anticancer agent 219 is optimally employed as a comparator compound in systematic SAR investigations examining the impact of E-ring difluoro substitution on camptothecin pharmacology. Its 19,19-difluoro motif distinguishes it from mono-fluorinated agents 215, 216, and 217, as well as from the hydroxyl-bearing parent camptothecin [1]. Researchers can design head-to-head comparative assays measuring lactone-carboxylate equilibrium ratios, plasma protein binding, metabolic stability in liver microsomes, and topoisomerase I-DNA cleavage complex stabilization kinetics across this structural series. Such studies require internal controls (e.g., SN-38 or camptothecin) and are appropriate for academic medicinal chemistry laboratories engaged in lead optimization or target validation. Procurement is only warranted when the research protocol explicitly requires the 19,19-difluoro structural feature and includes validated reference compounds to establish baseline activity [1][2].

In Vitro Evaluation of Conjugation-Ready Camptothecin Scaffolds for ADC Payload Development

The primary amine functionality at the C14 position of Anticancer agent 219 presents a potential conjugation handle for linker attachment, distinguishing it from payloads requiring multi-step derivatization prior to conjugation [1]. This scenario involves preliminary in vitro assessment of conjugation efficiency using model linker-payload systems, followed by comparative cytotoxicity evaluation of conjugated versus unconjugated forms in antigen-positive and antigen-negative cancer cell lines. Critical parameters to be measured include drug-to-antibody ratio (DAR), aggregation propensity of the conjugate, payload release kinetics under lysosomal conditions, and bystander killing activity in co-culture models. However, due to the complete absence of published cytotoxicity or stability data for the free compound, this application is strictly exploratory and should be accompanied by parallel evaluation of comparator camptothecin payloads (e.g., exatecan, deruxtecan analogs) with established performance characteristics [1][3].

Mechanistic Studies of Camptothecin Resistance in Topoisomerase I-Mutated or Efflux-Overexpressing Cancer Models

The structural novelty of Anticancer agent 219—particularly the 19,19-difluoro E-ring and C14 aminoethyl substitution—may confer altered susceptibility to known camptothecin resistance mechanisms, including ABC transporter-mediated efflux (P-glycoprotein, BCRP) and topoisomerase I point mutations that reduce drug binding [1][2]. This scenario involves comparative cytotoxicity profiling in isogenic cell line pairs differing in resistance-conferring alterations. Agent 219 should be tested alongside structurally related analogs (agents 215-217) and clinically relevant comparators (SN-38, topotecan) to determine whether the difluoro substitution modifies resistance profiles. Quantitative outputs include resistance fold-change (IC50 resistant / IC50 parental) and intracellular drug accumulation measured by LC-MS/MS. This application is suitable for academic and pharmaceutical oncology research groups focused on overcoming camptothecin resistance, provided that parallel testing of reference compounds with known resistance profiles is incorporated into the experimental design [2].

Technical Documentation Hub

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